molecular formula C16H21NO4 B13910714 Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate

Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate

Cat. No.: B13910714
M. Wt: 291.34 g/mol
InChI Key: PZYLFVOXDZRSDO-STQMWFEESA-N
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Description

Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate: is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted esters .

Scientific Research Applications

Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • Methyl trans-3-(tert-butoxycarbonylamino)indane-2-carboxylate
  • Methyl cis-3-(tert-butoxycarbonylamino)indane-1-carboxylate
  • Ethyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate

Uniqueness

Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its trans configuration and the presence of the Boc protecting group make it particularly useful in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

methyl (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-9-12(14(18)20-4)10-7-5-6-8-11(10)13/h5-8,12-13H,9H2,1-4H3,(H,17,19)/t12-,13-/m0/s1

InChI Key

PZYLFVOXDZRSDO-STQMWFEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](C2=CC=CC=C12)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)OC

Origin of Product

United States

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